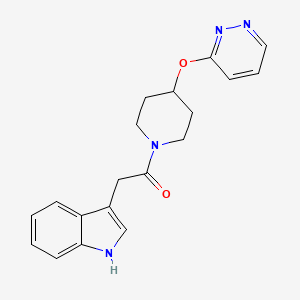

2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone

Description

Properties

IUPAC Name |

2-(1H-indol-3-yl)-1-(4-pyridazin-3-yloxypiperidin-1-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O2/c24-19(12-14-13-20-17-5-2-1-4-16(14)17)23-10-7-15(8-11-23)25-18-6-3-9-21-22-18/h1-6,9,13,15,20H,7-8,10-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAJITOLSTMZAHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NN=CC=C2)C(=O)CC3=CNC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone typically involves multiple steps, starting with the preparation of the indole core. One common approach is the Fischer indole synthesis, which involves the cyclization of phenylhydrazine derivatives under acidic conditions

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve optimized reaction conditions to increase yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst such as palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.

Major Products Formed:

Oxidation: Formation of corresponding oxo-compounds.

Reduction: Formation of reduced derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its indole core is particularly useful in the construction of natural products and pharmaceuticals.

Biology: The biological activity of this compound has been explored in various studies. It has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.

Medicine: Research has indicated that this compound may have therapeutic potential in treating various diseases, including cancer and inflammatory conditions. Its ability to interact with biological targets makes it a valuable compound in medicinal chemistry.

Industry: In the chemical industry, this compound can be used as an intermediate in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone exerts its effects involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name: 2-(1H-Indol-3-yl)-1-[4-(pyridazin-3-yloxy)piperidin-1-yl]ethanone

- CAS Number : 1798024-50-6

- Molecular Formula : C₁₉H₂₀N₄O₂

- Molecular Weight : 336.4 g/mol

- Structural Features: The compound consists of an indole-3-yl moiety linked via an ethanone group to a piperidine ring substituted with a pyridazin-3-yloxy group. Its Smiles notation is O=C(Cc1c[nH]c2ccccc12)N1CCC(Oc2cccnn2)CC1 .

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares the target compound with five analogs, highlighting structural variations and their implications:

Physicochemical and ADME Profiles

- Polarity and Solubility : The pyridazine ring introduces two additional nitrogen atoms, increasing polarity compared to analogs with phenyl or pyridine substituents. This may improve aqueous solubility but reduce blood-brain barrier permeability.

- Metabolic Stability : Bulky substituents (e.g., benzhydryl in ) hinder cytochrome P450 metabolism, whereas the target compound’s pyridazine group could undergo oxidation or conjugation, requiring further metabolic studies.

Biological Activity

The compound 2-(1H-indol-3-yl)-1-(4-(pyridazin-3-yloxy)piperidin-1-yl)ethanone is a novel organic molecule that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features an indole moiety, which is known for its diverse biological activities, along with a piperidine ring and a pyridazine derivative. The structural formula can be represented as follows:

Antimicrobial Properties

Recent studies have indicated that derivatives of indole and piperidine possess antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial and fungal strains. A study reported that certain piperidine derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) in the low micromolar range .

Anticancer Activity

The indole structure is often associated with anticancer properties. Research has demonstrated that related compounds can induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For example, compounds with similar structures have been shown to inhibit cell proliferation and promote apoptosis in hypopharyngeal tumor cells . The mechanism involves the modulation of key proteins involved in cell cycle regulation.

Anti-inflammatory Effects

Indole derivatives are also noted for their anti-inflammatory properties. Studies have shown that these compounds can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. The IC50 values for some related compounds were reported to be comparable to established anti-inflammatory drugs like celecoxib .

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Receptor Modulation : The compound may bind to specific receptors involved in pain and inflammation pathways.

- Enzyme Inhibition : It potentially inhibits enzymes such as COX, leading to reduced production of pro-inflammatory mediators.

- Signal Transduction Pathways : It may influence pathways related to apoptosis and cell survival, particularly in cancer cells.

Case Studies

| Study | Findings |

|---|---|

| Study 1 | Investigated the antimicrobial activity of related piperidine derivatives; found significant inhibition against Gram-positive bacteria. |

| Study 2 | Assessed the anticancer effects on various cell lines; demonstrated a dose-dependent increase in apoptosis markers. |

| Study 3 | Evaluated anti-inflammatory potential via COX inhibition assays; showed IC50 values comparable to standard anti-inflammatory drugs. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.